![molecular formula C17H27N3O17P2 B1237781 UDP-N-acetyl-D-galactosamine](/img/structure/B1237781.png)
UDP-N-acetyl-D-galactosamine
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Overview
Description
UDP-N-acetyl-D-galactosamine is a UDP-sugar having N-acetyl-D-galactosamine as the sugar component. It derives from an UDP-D-galactosamine. It is a conjugate acid of an UDP-N-acetyl-D-galactosamine(2-).
A nucleoside diphosphate sugar which serves as a source of N-acetylgalactosamine for glycoproteins, sulfatides and cerebrosides.
Scientific Research Applications
Role in Cancer and Drug Target Potential :
- UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6) is a key enzyme in protein O-glycosylation, often involved in cancer. It catalyzes the addition of N-acetyl-D-galactosamine to proteins. Abnormal glycosylation of proteins, particularly mucin 1, is used as a biomarker for breast cancer. pp-GalNAc-T6's upregulation in various cancers and its low levels in non-malignant tissues make it a potential biomarker and a target for chemotherapy (Banford & Timson, 2016).
Metabolism in Liver :
- d-[1-(14)C]Galactosamine is utilized mainly via the pathway of galactose metabolism in rat liver. Products such as galactosamine 1-phosphate, sialic acid, and various UDP-sugars including UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine have been identified, emphasizing its significant role in liver metabolism (Maley et al., 1968).
Inhibition of Protein and Glycoprotein Secretion :
- d-Galactosamine leads to inhibition of protein and glycoprotein secretion by rat liver, affecting the Golgi apparatus. This indicates its influence on cell function and protein trafficking, particularly in liver cells (Bauer et al., 1974).
Role in Enzymatic Hydrolysis :
- Normal cells enzymatically hydrolyze UDP-N-acetyl-d-galactosamine to yield free N-acetyl-d-galactosamine. However, transformed cells show a block in this enzymatic process, suggesting a potential link to cellular transformation and cancer (Sela et al., 1972).
Synthesis of UDP-Galactosamine and Its Derivatives :
- Studies have been conducted on the synthesis of UDP-galactosamine and its derivatives, such as UDP-N-acetylgalactosamine, which are crucial in biological processes. These studies provide insights into the synthesis and potential applications of these compounds (Maley, 1970).
Galactosamine-Induced Hepatotoxicity :
- Studies on galactosamine-induced hepatotoxicity in rats show the compound's ability to cause significant alterations in liver metabolism and function. This research aids in understanding liver diseases and developing potential therapeutic strategies (Coen et al., 2012).
properties
Product Name |
UDP-N-acetyl-D-galactosamine |
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Molecular Formula |
C17H27N3O17P2 |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16?/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-LDDHHVEYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
synonyms |
Acetylgalactosamine, UDP Diphosphate N-Acetylgalactosamine, Uridine N-Acetylgalactosamine, Uridine Diphosphate UDP Acetylgalactosamine Uridine Diphosphate N Acetylgalactosamine Uridine Diphosphate N-Acetylgalactosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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